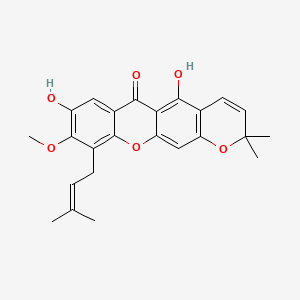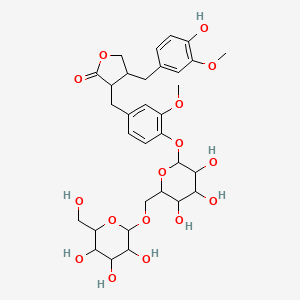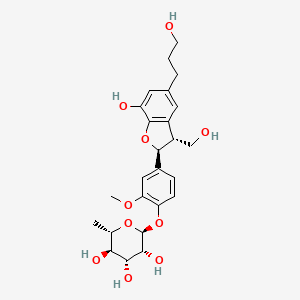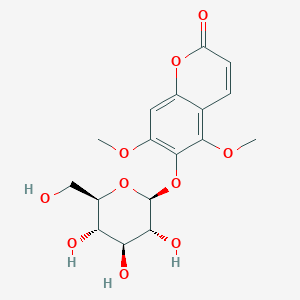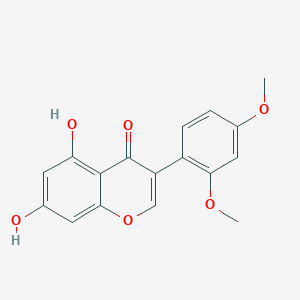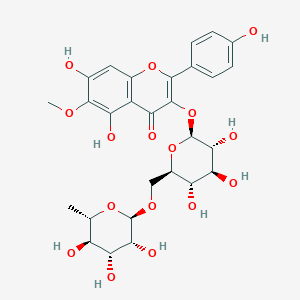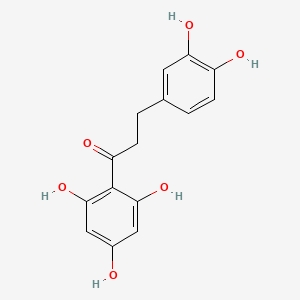
3-Hydroxyphloretin
Overview
Description
Eriodictyol dihydrochalcone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
3-Hydroxyphloretin is a member of chalcones.
This compound is a natural product found in Malus doumeri, Balanophora harlandii, and other organisms with data available.
Mechanism of Action
Target of Action
3-Hydroxyphloretin, a derivative of phloretin, is known to interact with various biological macromolecules . These interactions are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
This compound, due to its flexible structure, can efficiently bind with biological macromolecules . This binding leads to the activation or blocking of intracellular signaling pathways , resulting in various biological effects.
Biochemical Pathways
This compound is biosynthesized via the phenylpropanoid pathway . This pathway is a well-known metabolic route and has been extensively studied in various plant species . The compound is a key intermediate for the biosynthesis of dihydrochalcone compounds found in different plant species .
Pharmacokinetics
It is known that phloretin, from which this compound is derived, can increase the fluidity of biological membranes and enhance the penetration of administered drugs . This suggests that this compound may have similar properties, potentially impacting its bioavailability.
Result of Action
The interaction of this compound with biological macromolecules and its subsequent impact on intracellular signaling pathways result in a range of biological properties. These include antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of this compound, is influenced by biotic and abiotic stress and environmental factors such as UV radiation, wounding, or pathogen attack .
Biochemical Analysis
Biochemical Properties
3-Hydroxyphloretin is characterized by the presence of a 2,6-dihydroxyacetophenone pharmacophore . It is a flexible molecule, able to bind efficiently with biological macromolecules . These interactions and block/activation of intracellular signaling pathways result in striking biological properties .
Cellular Effects
This compound has been found to have a potent inhibitory effect on differentiating 3T3-L1 preadipocytes into adipocytes and lipid accumulation . It also has anti-inflammatory effects, modulating immune cell activity .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with macromolecules and modulation of signal cascades . It can increase the fluidity of biological membranes and enhance the penetration of administered drugs .
Metabolic Pathways
This compound is involved in the metabolic pathways of dihydrochalcones . It can be obtained in plants by the 3-hydroxylation of phloretin .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNABJBYLQABXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

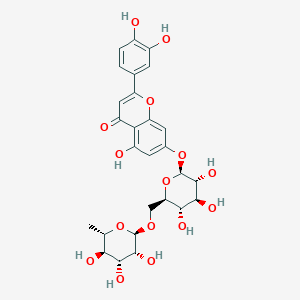
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)
